CID 156588632
Description
Based on structural analogs and contextual clues from , it is hypothesized to belong to the oscillatoxin family, a group of marine-derived natural products with complex polyketide architectures. Oscillatoxins are known for their bioactivity in ion channel modulation and cytotoxicity, making them subjects of pharmacological interest .
Properties
Molecular Formula |
C7H10F3N2O5S |
|---|---|
Molecular Weight |
291.23 g/mol |
InChI |
InChI=1S/C5H9N2O3S.C2HF3O2/c6-3(2-11)5(10)7-1-4(8)9;3-2(4,5)1(6)7/h11H,1-2,6H2,(H,7,10)(H,8,9);(H,6,7) |
InChI Key |
WOFJAJCBASKILO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC(=O)[C](CS)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 156588632” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes that ensure high efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and minimize human error. The industrial production also focuses on sustainable practices, reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 156588632” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and catalysts, which influence the reaction pathways and products formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents, such as halides or amines, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds. Substitution reactions typically result in the replacement of functional groups with new substituents.
Scientific Research Applications
Compound “CID 156588632” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of compound “CID 156588632” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues in the Oscillatoxin Family
identifies oscillatoxin derivatives, including oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092). Key structural features include:
- Polyether backbone : Common in marine toxins, facilitating membrane interaction.
- Substituent variations : Methyl, hydroxyl, or halogen groups that influence bioactivity and solubility.
Table 1: Structural and Physicochemical Properties of Oscillatoxin Derivatives
Comparison with Non-Oscillatoxin Analogs
and highlight compounds with similar molecular weights or functional groups, though structurally distinct:
Key Differences :
- Backbone rigidity : Oscillatoxins have rigid polyether rings, unlike flexible boronic acids or aromatic ketones.
- Bioactivity : Oscillatoxins target ion channels, while boronic acids often serve as enzyme inhibitors or proteasome regulators.
Analytical Data
Hypothetical characterization methods for this compound would align with oscillatoxin standards:
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- NMR Spectroscopy : ¹H and ¹³C NMR to resolve polyether ring topology and substituents.
- X-ray Crystallography : For absolute configuration determination (if crystallizable).
Mechanism of Action
Oscillatoxins disrupt ion transport (e.g., Na⁺/K⁺-ATPase inhibition), leading to cytotoxicity. This compound likely shares this mechanism, differing in potency due to substituent effects .
Comparative Bioactivity
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 156588632?
- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure the question. For example: "How does the molecular stability of this compound (intervention) compare to structurally analogous compounds (comparison) under varying pH conditions (outcome) over 24-hour periods (timeframe)?" This ensures specificity and measurability .
- Key Considerations : Avoid vague terms (e.g., "study" or "analyze") and prioritize variables that align with existing literature gaps .
Q. What experimental design principles ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow modular experimental design :
Document reagent purity, equipment calibration, and environmental conditions (e.g., temperature, humidity).
Include negative controls (e.g., solvent-only samples) and triplicate trials.
Use standardized protocols from authoritative sources (e.g., IUPAC guidelines) .
- Validation : Share raw datasets and detailed procedures in supplementary materials to enable replication .
Q. How to conduct a systematic literature review for this compound?
- Methodological Answer :
Use academic databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND (synthesis OR degradation)").
Prioritize peer-reviewed articles and avoid non-academic sources (e.g., commercial websites) .
Map trends using citation analysis tools (e.g., Web of Science) to identify understudied areas .
Q. What criteria ensure ethical data collection and analysis?
- Methodological Answer :
- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure informed consent if human-derived samples are used in metabolite studies .
- Disclose conflicts of interest and funding sources in the "Acknowledgments" section .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound?
- Methodological Answer : Apply triangulation :
Cross-validate results using multiple techniques (e.g., NMR, HPLC-MS).
Re-analyze raw data with statistical tools (e.g., ANOVA, principal component analysis) to identify outliers .
Compare findings with prior studies to contextualize discrepancies (e.g., solvent polarity effects) .
Q. How to optimize computational modeling parameters for this compound?
- Methodological Answer :
- Use iterative refinement : Start with DFT (Density Functional Theory) at a basic level (e.g., B3LYP/6-31G*) and incrementally increase basis set complexity.
- Validate models against experimental crystallography or spectroscopic data .
Q. What strategies integrate interdisciplinary approaches (e.g., biochemistry, materials science) in this compound research?
- Methodological Answer :
Define a shared research axis (e.g., "nanoparticle drug delivery systems using this compound").
Collaborate with domain experts to align methodologies (e.g., bioassays with materials characterization techniques) .
Use hybrid frameworks like mixed-methods research to reconcile qualitative and quantitative data .
Q. How to evaluate the robustness of a hypothesis about this compound's mechanism of action?
- Methodological Answer :
- Apply Bayesian probability : Calculate posterior probabilities based on prior experimental evidence and likelihood ratios from new data.
- Use falsifiability tests (e.g., knockout experiments in biological studies) to challenge assumptions .
Q. How to navigate peer review critiques on methodological limitations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
